molecular formula C11H11ClN2O2 B1428137 2-Chloro-6,7-dimethoxy-3-methylquinoxaline CAS No. 1250675-94-5

2-Chloro-6,7-dimethoxy-3-methylquinoxaline

Cat. No. B1428137
M. Wt: 238.67 g/mol
InChI Key: JGUDHAPOBBIRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of CDMQ can be represented by the InChI code: 1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3 . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

CDMQ is a powder with a molecular weight of 238.67 .

Scientific Research Applications

Assay and Detection Applications

  • Methylglyoxal Assay : 2-Chloro-6,7-dimethoxy-3-methylquinoxaline is used in the derivatization of methylglyoxal for assay in chemical and biological systems. It is synthesized for use in liquid chromatographic assays with fluorimetric detection (McLellan & Thornalley, 1992).

Chemical Synthesis and Modifications

  • Synthesis of Antimicrobial Agents : This compound serves as a nucleus for synthesizing new compounds with potential antimicrobial activity. Various molecular transformations are performed to optimize this activity (Singh et al., 2010).

  • Reactions with Nucleophilic Reagents : It reacts with aromatic amines and mercaptoacetic acid, forming various derivatives. These chemical reactions are significant for creating new molecular structures (Badr et al., 1983).

Biological Activity and Medical Research

  • Anti-Tubercular Agents : Derivatives of 2-Chloro-6,7-dimethoxy-3-methylquinoxaline have been investigated for their potential as anti-tubercular agents. These compounds showed varying degrees of activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

  • Anti-Inflammatory Activity : Thioether derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new anti-inflammatory drugs (Singh et al., 2010).

Analytical Methods and Instrumentation

  • HPLC-Fluorescence Determination : It has been used as a reagent in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in analytical chemistry (Gatti et al., 1997).

  • Electron Capture Spectroscopy : The compound's role in mass spectrometry of negative ions of resonant capture of slow electrons has been explored, highlighting its relevance in the study of molecular structures and biological activity (Tayupov et al., 2021).

Safety And Hazards

CDMQ is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-6,7-dimethoxy-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDHAPOBBIRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dimethoxy-3-methylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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